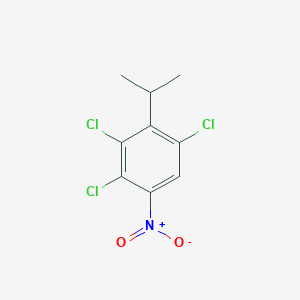![molecular formula C18H27NO B14337475 [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol CAS No. 106339-31-5](/img/structure/B14337475.png)
[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Métodos De Preparación
The synthesis of [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol involves several steps. One common method includes the reaction of phenylcyclohexyl ketone with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound . Industrial production methods often involve the use of advanced techniques such as hydrogenation and cyclization to achieve high yields and purity .
Análisis De Reacciones Químicas
[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol is investigated for its potential therapeutic effects and as a precursor for drug development . Additionally, it finds applications in the industry for the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol can be compared with other similar compounds such as piperidine, pyrrolidine, and piperazine . These compounds share a similar core structure but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
List of Similar Compounds::- Piperidine
- Pyrrolidine
- Piperazine
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
106339-31-5 |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
[1-(1-phenylcyclohexyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C18H27NO/c20-15-16-8-7-13-19(14-16)18(11-5-2-6-12-18)17-9-3-1-4-10-17/h1,3-4,9-10,16,20H,2,5-8,11-15H2 |
Clave InChI |
PWFQWGXFDLUUMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCC(C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


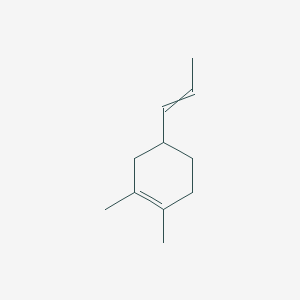
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

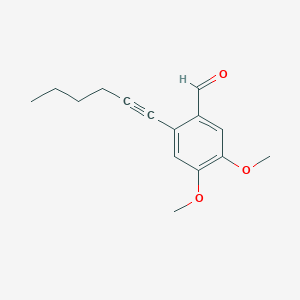
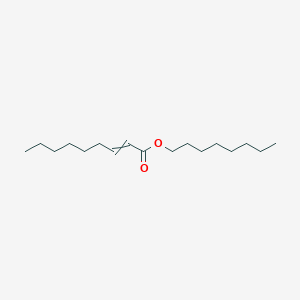

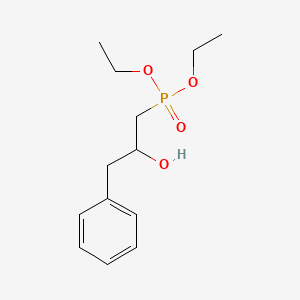
![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)
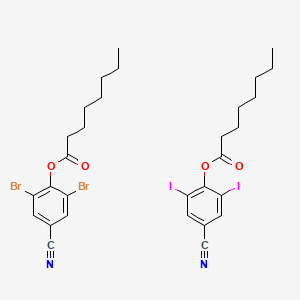
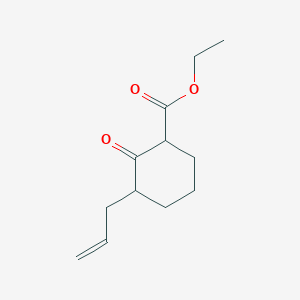
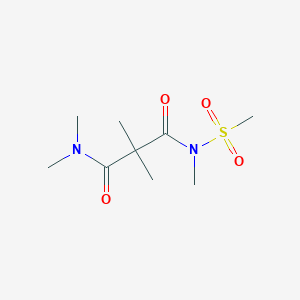
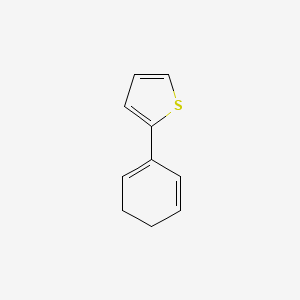
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
